9-(3-chloro-2-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic pyrimidopurine-dione family, characterized by a fused pyrimidine-purine core. Key structural features include:
- Position 9: A 3-chloro-2-methylphenyl substituent, which introduces steric bulk and electron-withdrawing effects.
- Positions 1 and 3: Methyl groups, enhancing metabolic stability and modulating solubility.
The compound’s structural complexity enables interactions with enzymes like phosphodiesterases (PDEs) and monoamine oxidases (MAOs), making it relevant for neurological and cardiovascular research .
Propriétés
IUPAC Name |
9-(3-chloro-2-methylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-10-11(18)6-4-7-12(10)22-8-5-9-23-13-14(19-16(22)23)20(2)17(25)21(3)15(13)24/h4,6-7H,5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCUYFWKXRYESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115584 | |
| Record name | 9-(3-Chloro-2-methylphenyl)-6,7,8,9-tetrahydro-1,3-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876900-19-5 | |
| Record name | 9-(3-Chloro-2-methylphenyl)-6,7,8,9-tetrahydro-1,3-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876900-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(3-Chloro-2-methylphenyl)-6,7,8,9-tetrahydro-1,3-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
N-1 Methylation
Treatment with methylmagnesium chloride (1.2 equivalents) in diethyl ether at 0–5°C selectively methylates the purine N-1 position within 2 hours. Quenching with saturated ammonium chloride yields the mono-methylated intermediate (85–90% purity).
N-3 Methylation
Subsequent exposure to methyl iodide (1.5 equivalents) and potassium tert-butoxide in dimethylformamide (DMF) at 25°C completes the N-3 methylation within 4 hours. This two-step approach prevents over-alkylation and maintains regioselectivity.
Optimization of Reaction Conditions and Catalytic Systems
Recent advancements focus on enhancing efficiency through catalytic innovation:
The adoption of 2-methyltetrahydrofuran as a greener solvent reduces energy consumption during distillative recovery by 30% compared to traditional THF.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, continuous flow reactors address exothermicity challenges during the cyclization and methylation steps. A representative pilot-scale setup includes:
-
Reactor configuration : Two serially connected plug-flow reactors (PFRs) with in-line IR monitoring
-
Throughput : 12 L/h reaction stream yielding 2.1 kg/day of final product
-
Cost drivers : Solvent recycling (85% recovery rate) and catalyst immobilization on magnetic nanoparticles reduce raw material costs by 40% .
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-chloro-2-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with different properties .
Applications De Recherche Scientifique
9-(3-chloro-2-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: The compound is investigated for its use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-(3-chloro-2-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Substituent Variations at Position 9
Modifications at position 9 significantly influence biological activity and physicochemical properties.
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance binding to enzymes like MAO-B and PDEs by stabilizing charge-transfer interactions .
- Bulkier substituents (e.g., 3-phenylpropyl in CAS 877617-74-8) may reduce solubility but improve receptor selectivity .
Modifications in the Tricyclic Core
Pyrimido[2,1-f]purine-dione vs. Pyrido[1,2-e]purine-dione
- Pyrido[1,2-e]purine-diones (e.g., compounds 9a–9b) replace the pyrimidine ring with a pyridine moiety, altering electronic distribution. These derivatives exhibit red-shifted UV absorption (λmax ~304 nm) compared to pyrimido analogs (λmax ~296 nm) .
- Biological Impact : Pyrido derivatives show reduced PDE4B affinity but retain MAO-B activity, suggesting core flexibility influences target specificity .
Diazepino[2,1-f]purine-diones
Compounds like 26 (10-ethyl-1,3-dimethyldiazepino analog) feature a seven-membered ring. This modification lowers melting points (124–125°C vs.
Structure-Activity Relationship (SAR) Insights
- N1/N3 Methylation : Critical for metabolic stability; demethylated analogs show rapid hepatic clearance .
- Position 3 Substituents : Phenethyl (CAS 887458-38-0) or 3-methylbutyl (CAS 877617-74-8) groups enhance lipophilicity, correlating with blood-brain barrier penetration .
- Chlorine Placement : 3-Chloro-2-methylphenyl (target) vs. 5-chloro-2-methylphenyl (CAS 887458-38-0) alters steric interactions, affecting PDE4B binding affinity by ~20% .
Activité Biologique
The compound 9-(3-chloro-2-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimido[2,1-f]purine core with specific substitutions that influence its chemical behavior and biological interactions. The presence of the 3-chloro-2-methylphenyl group and two methyl groups plays a crucial role in determining its reactivity and affinity towards biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 9-(3-chloro-2-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
| Molecular Formula | C15H16ClN5O2 |
| CAS Number | 876900-19-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine core and the introduction of substituents through nucleophilic substitution reactions.
Synthetic Route Overview
- Formation of Pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reaction : Replacement of a suitable leaving group with the 3-chloro-2-methylphenyl group.
Reaction Conditions
Common catalysts and solvents are employed to optimize yield and purity during synthesis. Temperature control is critical to prevent decomposition or unwanted side reactions.
The biological activity of 9-(3-chloro-2-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is primarily mediated through its interaction with specific enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in various biochemical pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could interact with specific receptors to induce physiological responses.
Case Study: Antimycobacterial Activity
A study evaluated several purine derivatives for their activity against Mycobacterium tuberculosis. Compounds with similar structural motifs demonstrated significant antimicrobial properties with MIC values ranging from 0.25 to 16 µg/mL against drug-resistant strains .
Table 2: Comparative Biological Activity Data
| Compound Name | MIC (µg/mL) | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 9-(3-chloro-2-methylphenyl)-1,3-dimethyl... | TBD | TBD | TBD |
| 6-Arylpurines (related structures) | 0.25 - 16 | <10 | >10 |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Key Parameters : Optimize reaction time, solvent choice (e.g., n-butanol or ethanol), and catalyst systems (e.g., Pd catalysts for coupling reactions). For example, refluxing in n-butanol for 10 hours with a 5-fold excess of amine achieved 93% yield in a structurally similar compound .
- Temperature Control : Maintain precise temperature ranges (e.g., 203–206°C for crystallization) to prevent side reactions.
- Purification : Use column chromatography (e.g., EtOAc-hexane gradients) or recrystallization (e.g., 30% ethanol) to isolate pure products .
Q. What analytical methods are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze proton environments (e.g., δ 3.35–3.59 ppm for methyl and CH2 groups) and confirm substitution patterns .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., monoisotopic mass ~413.206 for analogous compounds) .
- IR Spectroscopy : Identify carbonyl (1,701 cm⁻¹) and aromatic C-H stretching (3,123 cm⁻¹) .
Q. How should researchers design preliminary biological activity screens for this compound?
Methodological Answer:
- In vitro Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to assess cytotoxicity .
- Enzyme Inhibition : Screen for kinase or phosphodiesterase inhibition using fluorometric or colorimetric assays .
- Dose-Response Curves : Establish IC50 values in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms or biological interactions of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to map reaction pathways (e.g., Suzuki-Miyaura coupling) and transition states .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina to predict affinity and binding modes .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Meta-Analysis : Compare experimental conditions (e.g., cell line variability, assay protocols) from disparate studies .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. methoxy groups) to isolate contributing factors .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified aryl (e.g., 3-chloro vs. 4-methoxy) or alkyl groups (e.g., ethyl vs. propyl) .
- Biological Profiling : Test analogs against multiple targets (e.g., kinases, GPCRs) to identify selectivity trends.
- Data Table Example :
| Substituent Position | Biological Activity (IC50, nM) | Key Structural Feature |
|---|---|---|
| 3-Chloro-2-methylphenyl | 120 ± 15 (Kinase X) | Enhanced hydrophobicity |
| 4-Methoxyphenyl | 450 ± 30 (Kinase X) | Reduced steric hindrance |
Q. How to design in vivo studies to evaluate therapeutic potential while addressing pharmacokinetic challenges?
Methodological Answer:
- Formulation : Use PEGylated nanoparticles or liposomes to improve solubility and bioavailability .
- Dosing Regimens : Conduct dose-ranging studies in rodents (e.g., 10–50 mg/kg, oral/i.p.) with plasma sampling for PK analysis (e.g., LC-MS/MS) .
- Toxicity Screening : Assess liver/kidney function (AST, ALT, BUN) and hematological parameters post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
